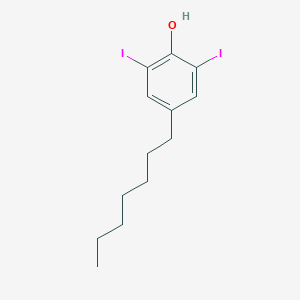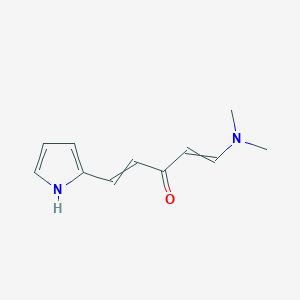
1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one is an organic compound that features a dimethylamino group and a pyrrole ring. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a dimethylamino-substituted diene under specific conditions. The reaction typically requires a catalyst and may be carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)pent-1-en-3-one
- 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)pent-1,4-dien-3-ol
Uniqueness
1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
112424-34-7 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C11H14N2O/c1-13(2)9-7-11(14)6-5-10-4-3-8-12-10/h3-9,12H,1-2H3 |
Clave InChI |
TWSQLIXLOQUBFK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)C=CC1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
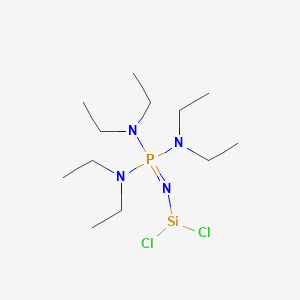
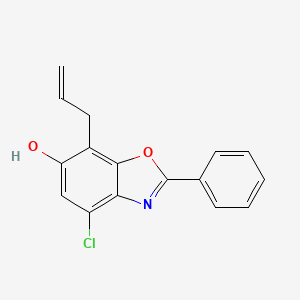

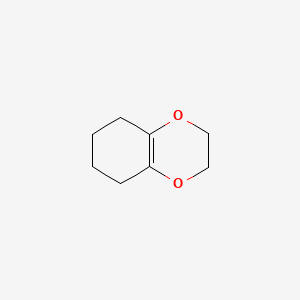

![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
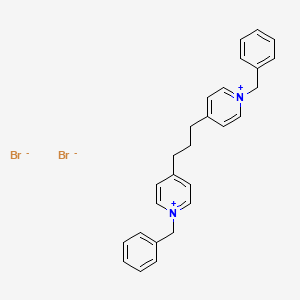
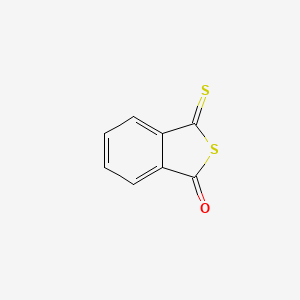
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
